molecular formula C10H17NO2 B14552756 2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile CAS No. 61828-49-7

2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile

Cat. No.: B14552756
CAS No.: 61828-49-7
M. Wt: 183.25 g/mol
InChI Key: WQRUUWKTIHOKIY-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of an ethoxyethoxy group and a nitrile group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-2-one with ethyl vinyl ether in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 2-(1-Ethoxyethoxy)-4-methylpent-3-en-2-one. This intermediate is then subjected to a dehydration reaction using phosphorus pentoxide to yield the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethoxyethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Ethoxyethoxy)propanoic acid
  • 2-(1-Ethoxyethoxy)ethanol
  • 2-(1-Ethoxyethoxy)benzene

Uniqueness

2-(1-Ethoxyethoxy)-4-methylpent-3-enenitrile is unique due to its specific structural features, such as the presence of both an ethoxyethoxy group and a nitrile group on a pentene backbone

Properties

CAS No.

61828-49-7

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(1-ethoxyethoxy)-4-methylpent-3-enenitrile

InChI

InChI=1S/C10H17NO2/c1-5-12-9(4)13-10(7-11)6-8(2)3/h6,9-10H,5H2,1-4H3

InChI Key

WQRUUWKTIHOKIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(C=C(C)C)C#N

Origin of Product

United States

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